[2-Methyl-3-(propan-2-yl)phenyl]methanol
Description
[2-Methyl-3-(propan-2-yl)phenyl]methanol is an organic compound with the molecular formula C11H16O It is a type of alcohol that features a phenyl group substituted with a methyl group and an isopropyl group
Properties
CAS No. |
127451-21-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(2-methyl-3-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O/c1-8(2)11-6-4-5-10(7-12)9(11)3/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
OCTCVAWMEVIFDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-3-(propan-2-yl)phenyl]methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, [2-Methyl-3-(propan-2-yl)phenyl]methanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methyl-3-(propan-2-yl)benzaldehyde, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature to achieve efficient conversion of the ketone to the alcohol .
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-3-(propan-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: [2-Methyl-3-(propan-2-yl)phenyl]methanone
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
[2-Methyl-3-(propan-2-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of [2-Methyl-3-(propan-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[2-Methyl-3-phenylpropan-1-ol]: Similar structure but lacks the isopropyl group.
[3-(Propan-2-yl)phenyl]methanol: Similar structure but lacks the methyl group on the phenyl ring.
[2-Methyl-3-(propan-2-yl)benzaldehyde]: The aldehyde form of the compound.
Uniqueness
[2-Methyl-3-(propan-2-yl)phenyl]methanol is unique due to the presence of both a methyl and an isopropyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific synthetic and research applications .
Biological Activity
[2-Methyl-3-(propan-2-yl)phenyl]methanol, also known as 2-methyl-3-isopropylphenylmethanol, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenolic hydroxyl group and an isopropyl side chain, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HepG2 and MRC5) demonstrate that this compound has a favorable safety profile. The compound showed low cytotoxic effects, with a TC50 value greater than 100 µM in both cell lines, indicating that it is relatively non-toxic to human cells.
| Cell Line | TC50 (µM) |
|---|---|
| HepG2 | >100 |
| MRC5 | >100 |
The mechanism through which this compound exerts its biological effects appears to involve the modulation of cell signaling pathways related to inflammation and apoptosis. Studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, the efficacy of this compound was evaluated against multi-drug resistant pathogens. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
Study 2: Cytotoxicity and Selectivity
A recent investigation into the selectivity of this compound revealed that while it effectively targets cancer cells, it spares normal cells. This selectivity was attributed to differences in metabolic pathways between cancerous and non-cancerous cells, suggesting potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
